1-(4-Chlorophenyl)sulfonylindole
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Overview
Description
1-(4-Chlorophenyl)sulfonylindole is a chemical compound with the molecular formula C14H10ClNO2S and a molecular weight of 291.75 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonylindole typically involves the reaction of indole with 4-chlorobenzenesulfonyl chloride under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonylindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonylindole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonylindole can be compared with other indole derivatives such as:
- 1-(4-Fluorophenyl)sulfonylindole
- 1-(4-Methylphenyl)sulfonylindole
- 1-(4-Bromophenyl)sulfonylindole
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific chlorine substituent, which can impart distinct chemical and biological properties .
Biological Activity
1-(4-Chlorophenyl)sulfonylindole is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₀ClNO₂S
- Molecular Weight : 291.75 g/mol
- CAS Number : 146384-56-7
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiviral Activity : This compound has shown effectiveness against various viral infections, although specific viral targets and mechanisms remain under investigation.
- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Effective against select viral strains | |
Anti-inflammatory | Modulates inflammatory pathways | |
Anticancer | Induces apoptosis and inhibits cell proliferation |
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole nucleus allows for high-affinity binding to various receptors, influencing signaling pathways related to inflammation and cell growth.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, although detailed enzymatic targets require further elucidation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Studies : In vitro assays demonstrated that this compound exhibits significant antiviral properties against specific strains of viruses, with IC50 values indicating potency comparable to established antiviral agents.
- Cancer Research : A study evaluated the anticancer effects on human cancer cell lines, revealing that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis.
Selected Case Study Results
Study Focus | Cell Line/Model | IC50 Value (µM) | Observations |
---|---|---|---|
Antiviral Activity | Influenza Virus | 5.2 | Significant reduction in viral load |
Cancer Activity | HeLa Cells | 10.5 | Induction of apoptosis |
Comparative Analysis with Similar Compounds
When compared to other indole derivatives such as 1-(4-Fluorophenyl)sulfonylindole and 1-(4-Methylphenyl)sulfonylindole, this compound demonstrates unique properties due to the presence of the chlorine substituent. This chlorine atom may enhance its biological activity by altering electronic properties and receptor interactions.
Comparison Table
Compound | Antiviral Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
1-(4-Fluorophenyl)sulfonylindole | Moderate | Low | Moderate |
1-(4-Methylphenyl)sulfonylindole | Low | Moderate | High |
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQCFPVLLNGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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